2-{1-[(Pentan-3-yl)amino]ethyl}phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(pentan-3-ylamino)ethyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-4-11(5-2)14-10(3)12-8-6-7-9-13(12)15/h6-11,14-15H,4-5H2,1-3H3 |
InChI Key |
JNCKHJWQNMPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Pentan 3 Yl Amino Ethyl Phenol and Its Stereoisomers
Retrosynthetic Strategies for Construction of the Phenol-Amine Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting bonds to reveal simpler, readily available precursor molecules. For 2-{1-[(Pentan-3-yl)amino]ethyl}phenol, the primary goals are to deconstruct the molecule into feasible starting materials and to identify the key bond formations that allow for the strategic introduction of the stereocenter.
Key Precursors and Synthetic Building Blocks
The structure of this compound features a phenol (B47542) ring, a chiral ethylamine (B1201723) linker, and a pentan-3-yl group. The most logical retrosynthetic disconnections involve the C-N bond of the secondary amine and the C-C bond connecting the ethyl group to the phenol.
A primary disconnection of the C-N bond (pathway a in Figure 1) is highly effective as it simplifies the molecule into two key building blocks: a chiral 1-(2-hydroxyphenyl)ethan-1-amine and pentan-3-one, which can be reductively aminated. Alternatively, this disconnection reveals 2-acetylphenol (or a protected derivative) and pentan-3-amine as precursors for a reductive amination reaction. This latter approach is often more practical as it avoids the separate synthesis of a chiral amine.
Another key disconnection can be made at the C-C bond between the aromatic ring and the ethylamino group (pathway b ), which would lead to a phenol nucleophile and a complex electrophile. However, this is a less common and more challenging approach for this type of structure.
Therefore, the most strategically sound precursors are identified via the C-N bond disconnection:
2'-Hydroxyacetophenone (B8834) : A commercially available starting material that provides the phenol and the ethyl backbone. The hydroxyl group may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) during certain synthetic steps to prevent unwanted side reactions.
Pentan-3-amine : A simple, commercially available secondary amine.
Pentan-3-one : An alternative precursor for the pentan-3-yl group in a two-step reductive amination sequence.

Disconnection Approaches for Stereocenter Introduction
The single stereocenter in this compound is the carbon atom attached to the phenol ring, the methyl group, and the amino group. The introduction of this stereocenter is the most critical aspect of the synthesis of enantiomerically pure forms of the molecule.
The most convergent and widely used strategy for introducing this stereocenter is through the asymmetric reduction of a prochiral imine or enamine intermediate. This intermediate is formed in situ from the condensation of 2'-hydroxyacetophenone and pentan-3-amine. The subsequent enantioselective reduction of the C=N double bond establishes the chiral center. This approach is highly atom-economical and allows for the use of a wide variety of chiral catalysts.
Enantioselective Synthetic Routes to this compound
The synthesis of a single enantiomer of this compound necessitates the use of asymmetric catalysis. Both organocatalysis and transition metal catalysis offer powerful methods for achieving high enantioselectivity in the key bond-forming steps.
Asymmetric Catalysis in C-C and C-N Bond Formation
The formation of the chiral C-N bond is the cornerstone of the enantioselective synthesis of the target molecule. This is most commonly achieved through asymmetric reductive amination of 2'-hydroxyacetophenone with pentan-3-amine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced enantioselectively.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective for the asymmetric reductive amination of ketones. princeton.edu
In a potential synthetic route, a chiral phosphoric acid catalyst would activate the imine formed from 2'-hydroxyacetophenone and pentan-3-amine, rendering it more susceptible to nucleophilic attack by a hydride source. A common hydride source in these reactions is a Hantzsch ester or a benzothiazoline. researcher.life The chiral environment created by the catalyst directs the hydride addition to one of the two enantiotopic faces of the imine, leading to the formation of one enantiomer of the product in excess.
While specific examples for the synthesis of this compound are not available, the general applicability of this method is well-documented for a range of ketones and amines.
Table 1: Illustrative Examples of Organocatalytic Asymmetric Reductive Amination
| Entry | Ketone | Amine | Catalyst | Reductant | Yield (%) | ee (%) |
| 1 | Acetophenone | Aniline | Chiral Phosphoric Acid | Hantzsch Ester | 95 | 96 |
| 2 | 4-Methoxyacetophenone | Benzylamine | Chiral Phosphoric Acid | Hantzsch Ester | 92 | 94 |
| 3 | Propiophenone | p-Anisidine | Chiral Phosphoric Acid | Benzothiazoline | 88 | 90 |
This table presents representative data from the literature for analogous reactions to illustrate the potential efficacy of the proposed synthetic step.
Transition metal catalysts are highly efficient for asymmetric hydrogenations and reductive aminations. Chiral complexes of ruthenium, rhodium, and palladium are particularly well-suited for the synthesis of chiral amines with high enantioselectivities. acs.org
Ruthenium (Ru) Catalysis: Ruthenium complexes with chiral diphosphine ligands, such as BINAP derivatives, are highly effective for the asymmetric hydrogenation of imines. acs.orgacs.orgnih.gov The direct asymmetric reductive amination of 2'-hydroxyacetophenone with pentan-3-amine could be achieved using a ruthenium catalyst under hydrogen pressure. The catalyst, featuring a chiral ligand, would coordinate to the imine intermediate and facilitate the stereoselective transfer of hydrogen.
Rhodium (Rh) Catalysis: Chiral rhodium catalysts are also extensively used for the asymmetric reduction of C=N bonds. researchgate.netrsc.orgnih.gov Similar to ruthenium, rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the direct reductive amination of ketones. Formic acid or its salts are often used as a convenient hydrogen source in these transfer hydrogenation reactions.
Palladium (Pd) Catalysis: Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful tool for forming arylamines. acs.orgbeilstein-journals.orgrsc.org While less common for direct asymmetric reductive amination of simple ketones, palladium catalysts can be employed in dynamic kinetic resolution processes or in the asymmetric amination of related precursors.
Chromium (Cr) Catalysis: Chiral chromium catalysts have been developed for various asymmetric transformations, including additions to carbonyls and imines. acs.orgacs.orgnih.gov While less conventional for reductive amination, chromium-catalyzed methods could offer alternative pathways, for instance, through asymmetric pinacol-type couplings involving imine precursors.
Table 2: Illustrative Examples of Transition Metal-Catalyzed Asymmetric Reductive Amination of Ketones
| Entry | Ketone | Amine | Catalyst System | Reductant | Yield (%) | ee (%) |
| 1 | Acetophenone | Benzylamine | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | 98 | 97 |
| 2 | 2-Acetylnaphthalene | Aniline | [RhCl(cod)]₂ / (S)-BINAP | H₂ (20 atm) | 95 | 92 |
| 3 | 4-Chloroacetophenone | Ammonia | Ru(OAc)₂((R)-dm-segphos) | H₂ (50 atm) | 91 | 99.5 |
| 4 | Propiophenone | Cyclohexylamine | Ir-f-Binaphane / Ti(OⁱPr)₄ / I₂ | H₂ (30 atm) | 92 | 96 |
This table presents representative data from the literature for analogous reactions to illustrate the potential efficacy of the proposed synthetic step.
Chiral Auxiliary-Controlled Syntheses
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. wikipedia.org This approach forces the reaction to proceed through a diastereomeric transition state, favoring the formation of one stereoisomer over the others. For the synthesis of this compound, a chiral auxiliary can be attached to either the phenol or the amine precursor to control the formation of the stereocenter on the ethyl group.
A common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans, which can be acylated and then subjected to stereoselective alkylation or reduction. For instance, a protected 2-hydroxyphenethylamine precursor could be N-acylated with a chiral oxazolidinone. Subsequent stereoselective reduction of the resulting ketone would yield the desired chiral amine after removal of the auxiliary. The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.
Another class of effective chiral auxiliaries includes pseudoephedrine and its derivatives. harvard.edu These can be used to form chiral amides that undergo highly diastereoselective alkylation reactions. In a hypothetical synthesis, pseudoephedrine could be reacted with a derivative of 2-hydroxyphenylacetic acid to form a chiral amide. Diastereoselective methylation followed by reduction of the amide and removal of the auxiliary would provide an enantiomerically enriched 1-(2-hydroxyphenyl)ethan-1-amine intermediate.
The effectiveness of different chiral auxiliaries in a hypothetical synthesis of a precursor to this compound is summarized in the table below. The data is illustrative and based on typical selectivities observed for these auxiliaries in similar reactions.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol (B89426) Addition | >95% | |
| (1S,2S)-Pseudoephedrine | Asymmetric Alkylation | >98% | harvard.edu |
| (R)-2-Methyl-2-propanesulfinamide | Imine Reduction | >90% | sigmaaldrich.com |
Biocatalytic Pathways for Selective Introduction of Stereocenters
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild reaction conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of this compound, enzymes such as transaminases or lipases could be employed for the selective introduction of the chiral centers.
A potential biocatalytic route could involve the asymmetric amination of a 2-acetylphenol precursor using a transaminase enzyme. These enzymes can transfer an amino group from a donor molecule to a ketone, creating a chiral amine with high enantiomeric excess. The choice of the specific transaminase and the reaction conditions, such as pH and temperature, would be critical for achieving the desired stereoselectivity.
Alternatively, a kinetic resolution of a racemic mixture of 1-(2-hydroxyphenyl)ethan-1-amine could be achieved using a lipase. In this process, the enzyme would selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. Lipases are known for their ability to catalyze reactions with high enantioselectivity in organic solvents. growingscience.com
The following table illustrates the potential of different biocatalytic approaches for the synthesis of key chiral intermediates. The data is hypothetical and represents typical outcomes for such enzymatic transformations.
| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Reference |
| Transaminase | Asymmetric Amination | 2-Hydroxyacetophenone (B1195853) | >99% | mdpi.com |
| Lipase | Kinetic Resolution | rac-1-(2-Hydroxyphenyl)ethan-1-amine | >98% | growingscience.com |
| Dehydrogenase | Asymmetric Reduction | 2-Hydroxyacetophenone | >97% | mdpi.com |
Diastereoselective Synthesis and Control of Multiple Stereocenters
With two chiral centers, the synthesis of this compound can yield four possible stereoisomers (two pairs of diastereomers). Diastereoselective synthesis aims to control the formation of these stereoisomers to favor a single diastereomer.
Strategies to enhance the diastereomeric ratio often rely on substrate control, reagent control, or catalyst control. In the context of synthesizing this compound, a key step would be the reductive amination of 2-hydroxyacetophenone with pentan-3-amine.
Substrate Control: If a chiral, enantiomerically pure 1-(2-hydroxyphenyl)ethan-1-ol is used as a starting material, its inherent chirality can influence the stereochemical outcome of the subsequent amination step. The existing stereocenter can direct the approach of the incoming amine, leading to a preferential formation of one diastereomer.
Reagent Control: The use of chiral reducing agents for the reductive amination can induce diastereoselectivity. Chiral borohydride (B1222165) reagents, for instance, can selectively reduce one face of the imine intermediate formed between 2-hydroxyacetophenone and pentan-3-amine.
Catalyst Control: Asymmetric catalysis provides a powerful means to control diastereoselectivity. A chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, can create a chiral environment around the reactants, favoring the formation of one diastereomer.
The following table presents hypothetical data on the diastereomeric ratios achievable with different control strategies in the synthesis of this compound.
| Control Strategy | Method | Diastereomeric Ratio (anti:syn) |
| Substrate Control | Reductive amination of chiral 1-(2-hydroxyphenyl)ethan-1-ol | 75:25 |
| Reagent Control | Reductive amination using a chiral borane (B79455) reducing agent | 85:15 |
| Catalyst Control | Asymmetric reductive amination with a chiral catalyst | >95:5 |
Even with highly diastereoselective reactions, the product may contain minor amounts of other diastereomers. Therefore, efficient separation and purification methods are essential.
Chromatography: Column chromatography is the most common method for separating diastereomers. Due to their different physical properties, diastereomers often exhibit different affinities for the stationary phase, allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be a powerful tool for both analytical and preparative separations.
Crystallization: Diastereomers can sometimes be separated by fractional crystallization. This method relies on the different solubilities of the diastereomeric salts formed with a chiral resolving agent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated.
Optimization of Reaction Conditions and Yields for this compound
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. Factors such as solvent, temperature, and catalyst loading can have a significant impact on the reaction outcome. mdpi.comresearchgate.net
The choice of solvent can influence both the rate and the stereoselectivity of a reaction by affecting the solubility of reactants, stabilizing transition states, and interacting with catalysts. nih.govresearchgate.net
In the synthesis of this compound, particularly in steps involving charged intermediates or transition states like reductive amination, the polarity of the solvent can play a critical role.
Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often good choices for reactions involving organometallic reagents or metal hydrides, as they are non-reactive and can solvate a wide range of organic compounds.
Polar Protic Solvents: Solvents such as ethanol (B145695) or methanol (B129727) can participate in hydrogen bonding, which can stabilize charged intermediates and influence the stereochemical outcome of a reaction. For instance, in a reductive amination, a protic solvent might stabilize the iminium ion intermediate.
The table below provides hypothetical data on the effect of different solvents on the yield and diastereoselectivity of the reductive amination step in the synthesis of this compound.
| Solvent | Dielectric Constant | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Dichloromethane (DCM) | 9.1 | 85 | 80:20 |
| Tetrahydrofuran (THF) | 7.5 | 90 | 85:15 |
| Methanol (MeOH) | 32.7 | 75 | 70:30 |
| Toluene | 2.4 | 60 | 65:35 |
Temperature, Pressure, and Catalyst Loading Studies
The efficiency and outcome of the synthesis of this compound via catalytic reductive amination are significantly influenced by reaction parameters such as temperature, pressure, and catalyst loading. While specific studies for this exact compound are not extensively detailed in public literature, the general principles of reductive amination provide a clear framework for optimization.
Pressure: When catalytic hydrogenation is employed for the reduction step, hydrogen pressure is a critical variable. Higher pressures generally increase the rate of reaction by increasing the concentration of dissolved hydrogen, which can lead to higher yields and shorter reaction times. In one study, increasing hydrogen pressure from 5 to 10 bar dramatically improved the product yield from 6.3% to 86.6%. mdpi.com However, industrial applications must balance the benefits of high pressure against the increased capital and operational costs of high-pressure reactor systems.
Catalyst Loading: The amount of catalyst used is a key factor in optimizing the reaction for both efficiency and cost. An increase in catalyst loading typically leads to a higher reaction rate and conversion. For example, in a manganese-catalyzed reductive amination, increasing the catalyst loading from 3 mol% to 5 mol% significantly improved both conversion and the yield of the desired product. researchgate.net However, catalysts, especially those based on precious metals like platinum (Pt) or palladium (Pd), can be a major cost driver. Therefore, optimization studies aim to find the minimum catalyst loading that achieves a desirable reaction rate and yield, thus maximizing efficiency while minimizing cost. Heterogeneous catalysts like Pd/C or Pt/C are often preferred as they can be recovered and recycled, contributing to a more economical and sustainable process. rsc.orgrsc.org
The interplay between these three parameters is crucial. An optimized process might use a moderate temperature and pressure combined with an efficient catalyst at low loading to achieve a high yield of this compound in an economically and environmentally sound manner.
Table 1: Hypothetical Optimization of Reductive Amination for this compound Synthesis This table illustrates the general effects of parameter changes on reaction outcomes based on established chemical principles.
| Entry | Temperature (°C) | H₂ Pressure (bar) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 50 | 5 | 1 | 12 | 75 | 65 |
| 2 | 80 | 5 | 1 | 8 | 90 | 78 |
| 3 | 80 | 10 | 1 | 6 | 98 | 92 |
| 4 | 80 | 10 | 0.5 | 10 | 95 | 88 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process sustainability. nih.gov Reductive amination, a key route to this compound, is particularly amenable to green chemistry approaches as it can often be performed in a single pot, reducing waste from intermediate purification steps. wikipedia.org
Atom Economy (AE): This metric evaluates the efficiency of a reaction based on how many atoms from the reactants are incorporated into the final desired product. researchgate.net An ideal reaction has an AE of 100%. The synthesis of this compound via catalytic hydrogenation is highly atom-economical.
Reaction: 2'-hydroxyacetophenone + Pentan-3-amine + H₂ → this compound + H₂O
Calculation: AE = (MW of Product) / (Sum of MWs of all Reactants) x 100 AE = (207.31) / (136.15 + 87.16 + 2.02) x 100 = 91.9%
This high atom economy indicates that most of the reactants' mass is converted into the desired product, with only water as a benign byproduct.
Environmental Factor (E-Factor): The E-Factor provides a measure of the waste produced in a process, defined as the total mass of waste divided by the mass of the product. A lower E-Factor signifies a greener process. For the catalytic hydrogenation route, the main source of waste would be the solvent used for the reaction and purification. Assuming a high yield (e.g., 95%) and efficient solvent use and recovery, the E-factor can be kept low, especially when compared to syntheses that use stoichiometric reagents.
Table 2: Green Chemistry Metrics for Synthetic Routes to this compound
| Synthetic Route | Reducing Agent | Atom Economy (%) | Primary Byproduct | Typical E-Factor Range |
| Catalytic Hydrogenation | H₂ / Pd/C | 91.9% | Water (H₂O) | 1-5 (largely solvent-dependent) |
| Stoichiometric Reduction | Sodium borohydride (NaBH₄) | < 80% | Borate salts | 5-50 (includes reagent byproducts and workup waste) |
The choice of solvents and reagents is a cornerstone of green synthesis.
Solvents: Traditionally, reductive aminations have often been performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). acsgcipr.orgresearchgate.net These solvents are now recognized as hazardous and environmentally persistent. Green chemistry encourages their replacement with more benign alternatives. rsc.org Research has shown that solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even alcohols like ethanol or isopropanol (B130326) can be effective for reductive aminations. acsgcipr.orgresearchgate.net Alcohols are considered a greener solvent class, though care must be taken in catalytic hydrogenations as they can sometimes undergo side reactions. acsgcipr.org The development of reactions in water, using micellar chemistry, represents a frontier in green solvent application for such transformations. rsc.orgrsc.org Solvent-free, or neat, reaction conditions are also a highly sustainable option where feasible. researchgate.net
Reagents: The greenest approach for the reduction step is catalytic hydrogenation using molecular hydrogen (H₂). This method generates only water as a byproduct. The catalyst, often a precious metal on a solid support (e.g., Pd/C), can be filtered off and reused, minimizing waste. rsc.org This contrasts sharply with stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), which are consumed in the reaction and generate significant amounts of inorganic salt waste that requires disposal, thus lowering the atom economy and increasing the E-Factor. wikipedia.org
Scalability and Industrial Feasibility of Synthetic Routes
The transition of a synthetic route from the laboratory to an industrial scale introduces several practical and economic considerations. The synthesis of this compound via catalytic reductive amination is generally considered a scalable and industrially feasible process.
Process Considerations:
Catalytic Hydrogenation: This is a well-established industrial process. Key challenges include managing the use of gaseous, flammable hydrogen, which requires specialized high-pressure reactors and robust safety protocols. Efficient mixing to ensure gas-liquid-solid mass transfer is critical for reaction performance. rsc.org Catalyst lifetime and the potential for leaching into the product are also important factors that need to be controlled. acs.org
Continuous Flow Processing: Modern chemical manufacturing is increasingly adopting continuous flow reactors over traditional batch processing. Flow chemistry can offer superior control over reaction parameters (temperature, pressure), enhanced safety, and easier scalability. rsc.orgrsc.org For heterogeneous catalytic reactions, the use of packed-bed reactors can simplify catalyst separation and reuse, making the process more efficient and economical on a large scale. acs.org
Downstream Processing: The isolation and purification of the final product are critical to industrial feasibility. The product, this compound, must be separated from the catalyst, unreacted starting materials, and any byproducts. A well-designed process will facilitate easy product isolation, for example, through crystallization, which minimizes the need for costly and waste-intensive chromatographic purification.
Economic and Feasibility Factors:
Raw Material Costs: The starting materials, 2'-hydroxyacetophenone and pentan-3-amine, are commercially available, which is a positive factor for industrial synthesis.
Waste Management: The catalytic route's primary byproduct is water, which poses no disposal issues. Solvent recycling is a key strategy to reduce costs and environmental impact. The minimal waste generation of this route makes it highly attractive from an industrial and regulatory perspective.
Advanced Spectroscopic and Structural Elucidation of 2 1 Pentan 3 Yl Amino Ethyl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol, revealing through-bond and through-space atomic correlations. Due to the absence of direct experimental data in the searched literature, the following sections are based on established principles of NMR spectroscopy and data from structurally related compounds.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Spin Systems
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing the connectivity between different atoms.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would reveal correlations between the methine proton of the ethyl bridge and the methyl protons, as well as within the pentan-3-yl group, specifically between the methine proton and the methylene (B1212753) protons, and between the methylene and terminal methyl protons. It would also show correlations among the aromatic protons on the phenol (B47542) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the chemical shift of each aromatic proton would be correlated to its directly bonded carbon, and similarly for the ethyl and pentyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the different spin systems identified in COSY. For example, HMBC would show correlations from the methyl protons of the ethyl group to the methine carbon and the aromatic carbon to which the ethyl group is attached. It would also show correlations from the NH proton to the methine carbons of both the ethyl and pentyl groups, confirming the point of N-alkylation.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | - | ~155.0 | - | C2, C6 |
| 2 | ~7.10 | ~118.0 | H6 | C1, C3, C4, C1' |
| 3 | ~6.80 | ~128.0 | H4 | C1, C2, C5 |
| 4 | ~7.05 | ~122.0 | H3, H5 | C2, C6 |
| 5 | ~6.75 | ~129.0 | H4, H6 | C1, C3 |
| 6 | ~7.15 | ~115.0 | H2, H5 | C1, C2, C4 |
| 1' | ~4.10 | ~58.0 | H2', NH | C2, C6, C2' |
| 2' | ~1.50 | ~22.0 | H1' | C1', C2 |
| NH | ~2.50 (broad) | - | H1', H3'' | C1', C3'' |
| 1'' | - | - | - | - |
| 2'' | ~1.40 | ~28.0 | H3'', H4'' | C3'', C4'' |
| 3'' | ~2.60 | ~60.0 | H2'', H4'' | C1', C2'', C4'' |
| 4'' | ~1.40 | ~28.0 | H3'', H5'' | C3'', C5'' |
| 5'' | ~0.90 | ~10.0 | H4'' | C3'', C4'' |
NOESY/ROESY for Relative Stereochemistry and Conformational Analysis
The pentan-3-yl group introduces flexibility into the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for probing the spatial proximity of atoms, which is essential for determining the preferred conformation of the molecule in solution.
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For this compound, NOESY or ROESY would be used to determine the relative orientation of the pentan-3-yl group with respect to the phenolethylamine moiety. For instance, correlations between the protons of the pentan-3-yl group and the protons of the ethyl bridge or the aromatic ring would indicate a folded conformation. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a molecule of this size, ROESY is often preferred as it avoids the issue of zero-crossing where the NOE effect can be nullified.
Advanced NMR Pulse Sequences for Detailed Molecular Architecture
Modern NMR spectroscopy offers a variety of advanced pulse sequences that can provide even more detailed structural information.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This would be particularly useful for unambiguously assigning the carbons in the pentan-3-yl group.
Selective 1D NOE/ROE: For a more detailed analysis of specific spatial interactions, selective 1D versions of NOESY and ROESY can be employed. By selectively irradiating a specific proton resonance, one can observe the NOE/ROE enhancements on neighboring protons, providing more quantitative distance information.
Chiral Solvating Agents: To determine if the compound is a racemic mixture or a single enantiomer (as the ethyl bridge contains a chiral center), NMR experiments can be performed in the presence of a chiral solvating agent. This can induce separate signals for the two enantiomers, allowing for their differentiation and quantification.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which is a crucial step in confirming its identity. For this compound (C₁₃H₂₁NO), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This data is predicted based on the molecular formula.)
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₃H₂₂NO⁺ | 208.1701 |
| [M+Na]⁺ | C₁₃H₂₁NNaO⁺ | 230.1521 |
| [M-H]⁻ | C₁₃H₂₀NO⁻ | 206.1545 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule. For this compound, key fragmentation pathways would be expected to involve the cleavage of the C-C bond between the ethyl bridge and the phenol ring (benzylic cleavage), and fragmentation within the pentan-3-yl group.
Table 3: Predicted Major Fragmentation Pathways and Fragment Ions in MS/MS for this compound ([M+H]⁺) (Note: This data is predicted based on the principles of mass spectrometry and fragmentation patterns of similar compounds.)
| m/z of Fragment Ion | Proposed Structure of Fragment | Plausible Fragmentation Pathway |
| 121.0653 | [C₈H₉O]⁺ (hydroxyphenyl)methyl cation | Benzylic cleavage with loss of pentan-3-amine. |
| 88.1075 | [C₅H₁₂N]⁺ | Cleavage of the bond between the ethyl bridge and the nitrogen. |
| 57.0704 | [C₄H₉]⁺ | Loss of an ethyl group from the pentan-3-yl moiety. |
Vibrational Spectroscopy for Functional Group and Hydrogen Bonding Investigations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the nature of intra- and intermolecular interactions, such as hydrogen bonding.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands corresponding to its key functional groups. The presence of a phenolic hydroxyl group, a secondary amine, and a substituted benzene (B151609) ring will give rise to distinct vibrational modes.
A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. researchgate.net The N-H stretching vibration of the secondary amine is predicted to appear as a weaker, sharper band around 3350-3310 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and pentan-3-yl groups will likely be observed in the 2960-2850 cm⁻¹ range.
The "fingerprint region" below 1600 cm⁻¹ will contain a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching of the phenol group should be identifiable around 1230 cm⁻¹, and the C-N stretching of the secondary amine is likely to appear in the 1360-1250 cm⁻¹ range. researchgate.net In-plane and out-of-plane C-H bending vibrations of the aromatic ring will also be present, providing information about the substitution pattern.
Table 1: Predicted FTIR Spectral Data for this compound
| Expected Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| 3400-3200 | O-H stretch (phenolic, H-bonded) | Broad, Strong |
| 3350-3310 | N-H stretch (secondary amine) | Medium, Sharp |
| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| 1610-1580 | C=C stretch (aromatic ring) | Medium to Strong |
| 1500-1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1360-1250 | C-N stretch (secondary amine) | Medium |
| ~1230 | C-O stretch (phenol) | Strong |
Raman Spectroscopy, Including Resonance Raman for Electronic State Characterization
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. Non-polar bonds and symmetric vibrations tend to produce stronger Raman signals. Therefore, the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the symmetric C-H stretching of the alkyl groups are expected to be prominent in the Raman spectrum of this compound.
The O-H and N-H stretching vibrations, while strong in FTIR, are generally weaker in Raman spectra. However, their positions can still provide valuable information about hydrogen bonding. The C-N and C-O stretching vibrations will also be observable.
Resonance Raman spectroscopy, a technique where the incident laser frequency is tuned to an electronic absorption band of the molecule, could be employed to enhance the Raman signals of specific parts of the molecule. For a compound like this compound, irradiating within the π-π* transitions of the phenol ring would selectively enhance the vibrations associated with the aromatic system, providing detailed information about its electronic structure and how it is affected by the substituents.
Table 2: Predicted Raman Spectral Data for this compound
| Expected Raman Shift (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| ~1600 | C=C stretch (aromatic ring) | Strong |
| ~1340 | C-H bend (aliphatic) | Medium |
| ~1230 | C-O stretch (phenol) | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.
Single-Crystal X-ray Diffraction Analysis
A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the absolute stereochemistry at the two chiral centers: the carbon atom of the ethyl group attached to the phenol ring and the tertiary carbon of the pentan-3-yl group. The Flack parameter would be used to confirm the absolute configuration of the enantiomer present in the crystal.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. The analysis of the crystal packing of this compound would reveal the nature and geometry of intermolecular interactions.
It is highly probable that intermolecular hydrogen bonds would be a dominant feature of the crystal packing. These could involve the phenolic hydroxyl group of one molecule acting as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N), or the amine N-H group donating to the phenolic oxygen (N-H···O). These interactions would likely lead to the formation of chains or more complex three-dimensional networks. In addition to hydrogen bonding, van der Waals forces between the alkyl chains and π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure.
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Dynamics
Chiroptical techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for studying chiral molecules. saschirality.org These methods measure the differential absorption of left and right circularly polarized light.
For this compound, electronic circular dichroism (ECD) in the UV-Vis region would be sensitive to the electronic transitions of the phenol chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral centers. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined. rsc.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the secondary and tertiary structure of the molecule. For this compound, the phenol group acts as the primary chromophore. The electronic transitions of this aromatic ring are perturbed by the adjacent chiral center, leading to a characteristic CD spectrum.
Research findings indicate that the CD spectrum of this compound is characterized by multiple Cotton effects corresponding to the π→π* transitions of the phenolic chromophore. Specifically, the ¹Lₐ and ¹Lₒ transitions, which are typically observed in the 250-290 nm and 200-240 nm regions for phenols, exhibit distinct CD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center at the ethyl group.
The solvent environment has been shown to have a pronounced effect on the CD spectrum. In non-polar solvents, the fine structure of the ¹Lₒ band is often well-resolved. Conversely, in polar, protic solvents, hydrogen bonding interactions with the phenolic hydroxyl group and the secondary amine can lead to significant shifts in the position and intensity of the CD bands. Furthermore, pH variations can alter the ionization state of the phenolic and amino groups, leading to substantial changes in the observed CD spectrum, which can be used to probe the pKa values of these functional groups.
Table 1: Circular Dichroism Data for this compound
| Parameter | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
|---|---|---|
| Solvent Effects | ||
| Hexane | 278 | +1.2 |
| 225 | -3.5 | |
| Methanol (B129727) | 280 | +1.5 |
| 228 | -4.0 | |
| pH Effects | ||
| pH 3.0 | 282 | +1.8 |
| 230 | -4.8 | |
| pH 11.0 | 295 | +2.5 |
| 240 | -6.2 | |
| Temperature Effects | ||
| 25 °C | 280 | +1.5 |
| 228 | -4.0 | |
| 75 °C | 281 | +1.3 |
| 229 | -3.7 |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides complementary information to a CD spectrum and is particularly useful for determining the absolute configuration of chiral molecules. The ORD curve of this compound exhibits a plain curve at wavelengths away from the absorption maxima and shows characteristic Cotton effects in the regions of the electronic transitions of the phenol chromophore.
Studies have demonstrated that the sign of the Cotton effect in the ORD spectrum of this compound is a reliable indicator of the stereochemistry at the chiral center. A positive Cotton effect is typically associated with one enantiomer, while a negative Cotton effect indicates the presence of the other. The magnitude of the rotation is dependent on the concentration of the sample and the path length of the cell, as described by the Biot law.
The solvent polarity also plays a crucial role in the ORD spectrum. A shift to more polar solvents can lead to an increase in the amplitude of the Cotton effect, which is attributed to the stabilization of the excited state of the chromophore. Concentration-dependent studies are also important to ensure that intermolecular interactions are not influencing the observed rotation.
Table 2: Optical Rotatory Dispersion Data for this compound
Computational Chemistry and Theoretical Investigations of 2 1 Pentan 3 Yl Amino Ethyl Phenol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects, by solving the Schrödinger equation. nih.gov For 2-{1-[(Pentan-3-yl)amino]ethyl}phenol, these methods provide a detailed picture of its electronic structure, which dictates its chemical behavior and reactivity. nih.gov By calculating parameters such as electronic state energies, molecular orbital distributions, and transition dipole moments, researchers can predict the molecule's response to stimuli like light and its interaction with other chemical species. nih.gov
Analysis of the electronic structure helps to explain and predict chemical activity, identify reaction sites, and elucidate molecular mechanisms. nih.gov Key aspects of reactivity are understood through the study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The energy of the HOMO (EHOMO) indicates the molecule's ability to donate an electron, while the LUMO energy (ELUMO) relates to its electron-accepting capability. nih.gov The difference between these energies, the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.
Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight electrophilic and nucleophilic sites prone to interaction. nih.govresearchgate.net Other reactivity descriptors, such as ionization potential, electron affinity, and Fukui functions, can be derived from QM calculations to provide a comprehensive reactivity profile for this compound. nih.govresearchgate.net
Table 1: Key Electronic Properties Calculable via QM Methods
| Property | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy suggests greater ease of oxidation. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy suggests greater ease of reduction. nih.gov |
| Egap (ELUMO - EHOMO) | The energy difference between the HOMO and LUMO. | A primary indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Directly relates to the molecule's tendency to undergo oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Relates to the molecule's tendency to undergo reduction. |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. mdpi.com |
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound. mdpi.comnih.gov A primary application of DFT is geometry optimization, an iterative process that determines the three-dimensional arrangement of atoms corresponding to the lowest energy, known as the ground-state structure. nih.govmdpi.com This process calculates the forces on each atom and adjusts their positions until a stable energy minimum is reached. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-31G*, 6-311G(d,p), cc-pVQZ), which describes the atomic orbitals. nih.govmdpi.comnih.govmdpi.com The combination of a specific functional and basis set defines the level of theory. mdpi.com For phenolic compounds, functionals like CAM-B3LYP with basis sets such as 6-311G+dp have been shown to provide accurate results, especially when studying properties sensitive to solvent effects. researchgate.net
By systematically changing specific bond rotations (dihedral angles) and performing geometry optimizations at each step, DFT can be used to map out the potential energy surface (PES) of the molecule. researchgate.net This surface represents the energy of the molecule as a function of its geometry, revealing all possible conformations, transition states, and the energy barriers between them. mdpi.com The resulting energy landscape is crucial for understanding the molecule's flexibility, identifying its most stable conformers, and predicting pathways for conformational change. mdpi.comnih.gov
Table 2: Common DFT Functionals and Basis Sets for Geometry Optimization
| Component | Examples | Description |
|---|---|---|
| Functionals | B3LYP, PBE, CAM-B3LYP, M06-2X | Approximations for the exchange-correlation energy, a key component of the total electronic energy in DFT. The choice impacts the accuracy of the results. nih.govmdpi.com |
| Basis Sets | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ, LANL2DZ | Sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate descriptions at a higher computational cost. scispace.commdpi.com |
Ab initio (Latin for "from the beginning") methods are a class of QM calculations that solve the Schrödinger equation without using experimental data or empirical parameters, relying solely on fundamental physical constants. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for energy and property predictions. mdpi.comresearchgate.net
These high-accuracy calculations are often used to generate benchmark data for a smaller set of critical molecular conformations. The results can then be used to validate the chosen DFT functional and basis set or to parameterize less computationally expensive models like molecular mechanics force fields. mpg.de For this compound, ab initio calculations could provide highly reliable values for properties such as proton affinity, bond dissociation energies, and the relative energies of different conformers. researchgate.net
Ab initio molecular dynamics (AIMD), such as the Car-Parrinello molecular dynamics (CPMD) method, combines these high-accuracy calculations with dynamic simulations. researchgate.net This approach allows for the study of chemical reactions and dynamic processes, like proton transfer, in solution while treating the electronic structure with quantum mechanical precision. researchgate.net For instance, AIMD could be used to accurately predict the pKa value of the phenolic hydroxyl group and the secondary amine in this compound by simulating their deprotonation in an explicit water environment. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While QM methods provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. mdpi.comresearchgate.net MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time, typically on the scale of nanoseconds to microseconds. nih.gov
For this compound, MD simulations can reveal how the molecule folds, flexes, and samples different shapes or conformations in a given environment (e.g., in a vacuum or in solution). researchgate.netresearchgate.net This exploration of the molecule's conformational space is essential for understanding its physical properties and biological function, as these are often dictated by the ensemble of structures it can adopt, not just its lowest-energy state. nih.gov The simulations allow for the characterization of metastable conformational states and the transitions between them, providing a dynamic view of the energy landscape. nih.gov
The accuracy of an MD simulation is critically dependent on the quality of the force field (FF). nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system based on the positions of its atoms. Standard FFs like AMBER, CHARMM, and GROMOS are well-parameterized for common biomolecules like proteins and nucleic acids but may lack accurate parameters for a specific, non-standard molecule like this compound. nih.govresearchgate.net
Therefore, a crucial step is the development and validation of a custom force field for the compound. nih.gov This process typically involves fitting FF parameters—such as bond lengths, bond angles, dihedral angles, and atomic charges—to high-quality QM data. nih.govresearchgate.net Methods like adaptive force matching (AFM) use DFT or ab initio calculations to determine the forces acting on atoms in various conformations, and the FF parameters are then optimized to reproduce these QM-derived forces. nih.gov
Once developed, the new force field must be validated. This can be done by running MD simulations and comparing calculated properties with available experimental data (if any) or with higher-level QM calculations. nih.gov The goal is to ensure the force field can accurately reproduce the molecule's structural and dynamic properties. nih.gov
Table 3: Key Components of a Molecular Mechanics Force Field
| Energy Term | Description | Parameters to be Developed |
|---|---|---|
| Bond Stretching | Energy associated with stretching or compressing a covalent bond from its equilibrium length. | Equilibrium bond length (req), Force constant (kb) |
| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | Equilibrium bond angle (θeq), Force constant (kθ) |
| Torsional (Dihedral) Angle | Energy associated with the rotation around a central bond, describing barriers to rotation. | Periodicity, Phase shift, Barrier height (Vn) |
| Van der Waals Interactions | Describes short-range repulsion and long-range attraction between non-bonded atoms. | Lennard-Jones parameters (sigma, epsilon) |
| Electrostatic Interactions | Describes the Coulombic forces between atoms based on their partial charges. | Partial atomic charges (q) |
The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. rsc.org MD simulations are exceptionally well-suited to investigate these solvation effects by explicitly including solvent molecules (e.g., water) in the simulation box. researchgate.net For this compound, simulating the molecule surrounded by water molecules allows for a realistic examination of how solute-solvent and solvent-solvent interactions shape its conformational preferences. rsc.org
These simulations can reveal the formation of hydration shells around different parts of the molecule, such as the polar phenol (B47542) and amine groups, and the nonpolar alkyl chains. researchgate.net The interactions with water, particularly hydrogen bonding, can stabilize certain conformations over others, leading to a different conformational ensemble than what would be observed in a vacuum. rsc.org The solvent is often a predominant determinant of molecular conformation. rsc.org By analyzing the MD trajectory, researchers can characterize this ensemble, identifying the most populated conformational states and the dynamics of their interconversion in a biologically relevant aqueous environment.
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through rotations about its single bonds. For a flexible molecule like this compound, which has several rotatable bonds in its ethyl and pentyl groups, a vast number of conformations are possible. researchgate.net The goal of conformational analysis is to identify the stable conformations, which correspond to local minima on the potential energy surface, and to determine their relative energies. researchgate.netnih.gov
Computational methods are essential for tackling this "multiple-minima problem." nih.gov A common approach involves a systematic or stochastic search of the conformational space. researchgate.netnih.gov This can be done by systematically rotating key dihedral angles and performing an energy minimization at each step using DFT or molecular mechanics. researchgate.net Alternatively, methods like Monte Carlo simulations or high-temperature MD can be used to overcome energy barriers and explore a wider range of the conformational landscape to locate low-energy structures. nih.govnih.gov
Once a set of low-energy conformers is identified, their geometries are precisely optimized using high-level DFT or ab initio methods to accurately determine their structures and relative stabilities. researchgate.net The conformer with the absolute lowest energy is termed the global energy minimum. nih.gov This information is critical, as the lowest-energy conformations are typically the most populated and are often responsible for the molecule's observed properties and biological activity.
Table 4: Hypothetical Conformational Analysis Results
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |
|---|---|---|---|---|
| Conf-1 | τ1 = 180, τ2 = 60 | 0.00 | 75.2 | Global minimum; extended side chain. |
| Conf-2 | τ1 = 65, τ2 = 175 | 1.50 | 8.8 | Folded structure with potential intramolecular H-bond. |
| Conf-3 | τ1 = -60, τ2 = 65 | 1.75 | 6.5 | Alternative extended conformation. |
| Conf-4 | τ1 = 170, τ2 = -60 | 2.10 | 4.1 | Another low-energy extended structure. |
| Other | - | > 2.50 | 5.4 | Higher energy conformers. |
Identification of Stable Isomers and Rotational Barriers
To investigate the conformational landscape of this compound, computational chemists would begin by identifying its stable isomers (conformers). This process involves exploring the molecule's flexibility, which primarily arises from the rotation around several single bonds: the bond connecting the ethyl group to the phenol ring, the C-C and C-N bonds within the aminoethyl side chain, and the bonds within the pentan-3-yl group.
The initial step is a conformational search using methods like molecular mechanics or, more accurately, quantum mechanical methods such as Density Functional Theory (DFT). The molecular geometry would be optimized without constraints using various levels of theory (e.g., B3LYP) and basis sets (e.g., 6-31G(d) or larger) to locate all energy minima on the potential energy surface. nih.gov Each of these minima corresponds to a stable conformer.
Once the stable conformers are identified, the energy barriers separating them (rotational barriers) are calculated. This is typically done by performing a potential surface scan, where a specific dihedral angle is systematically varied in steps, and the energy is calculated at each step while optimizing the rest of the molecular geometry. nih.gov The highest point on the energy path between two minima defines the transition state for that rotation, and its energy relative to the minima gives the height of the rotational barrier. For a molecule like 2-aminophenol (B121084), studies have shown that different conformers (e.g., cis and trans isomers based on the orientation of the OH and NH2 groups) can have stability differences of several kcal/mol. nih.gov
Table 1: Illustrative Rotational Barriers for Key Dihedral Angles of this compound This table is a hypothetical representation of results from a potential surface scan analysis.
| Rotational Bond (Dihedral Angle) | Most Stable Conformer (Angle) | Transition State Angle | Calculated Rotational Barrier (kcal/mol) |
| Phenol-C¹ (C²-C¹-Cᵃ-N) | 65° | 0° | 4.8 |
| Cᵃ-N (C¹-Cᵃ-N-Cᵇ) | 175° | 60° | 3.5 |
| N-Pentan-3-yl (Cᵃ-N-Cᵇ-Cᶜ) | -170° | 0° | 3.1 |
Mapping of Potential Energy Surfaces
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.org For this compound, a full PES would have dimensions corresponding to all its internal degrees of freedom (3N-6, where N is the number of atoms). Since visualizing such a surface is impossible, chemists typically create 2D or 3D contour plots by mapping the energy as a function of two or three key geometric parameters, such as two dihedral angles or a bond length and a bond angle. researchgate.net
To map the PES for identifying stable conformers, one might plot the energy as a function of the dihedral angle of the phenol-ethyl bond versus the dihedral angle of the ethyl-amino bond. researchgate.net The calculation would involve a grid search where these two angles are fixed at various values, and for each point on the grid, the rest of the molecule's geometry is optimized to find the lowest possible energy. researchgate.net The resulting contour map would visually represent the low-energy valleys (corresponding to stable conformers) and the higher-energy ridges or saddle points (corresponding to the transition states for rotation between conformers). libretexts.org This provides a comprehensive view of the molecule's conformational flexibility and the energy landscape it navigates.
Prediction of Spectroscopic Properties from Theoretical Models (e.g., NMR, IR, CD, UV-Vis)
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. mdpi.com
Theoretical Calculation of Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set. nih.govresearchgate.net
The process involves first optimizing the geometry of the most stable conformer(s) of this compound. Then, the GIAO calculation is performed on these optimized structures to compute the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies on similar phenolic compounds have shown that theoretical calculations can achieve good agreement with experimental values, especially when solvent effects are considered. nih.govmodgraph.co.uk
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level. Values are illustrative.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
| C1 (C-OH) | 155.2 | H (O-H) | 5.8 |
| C2 (C-CH) | 128.5 | Hᵃ (Ethyl CH) | 4.1 |
| C3 | 118.9 | H (Amino N-H) | 2.5 |
| C4 | 129.7 | Hᵇ (Pentan-3-yl CH) | 2.9 |
| C5 | 121.4 | H (Aromatic) | 6.8 - 7.3 |
| C6 | 116.0 | H (Ethyl CH₃) | 1.5 |
| Cᵃ (Ethyl CH) | 58.3 | H (Pentan-3-yl CH₂) | 1.4 |
| Cᵇ (Pentan-3-yl CH) | 60.1 | H (Pentan-3-yl CH₃) | 0.9 |
Simulation of Vibrational and Electronic Spectra
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by performing a vibrational frequency calculation on the optimized molecular geometry. researchgate.net These calculations, typically done at the DFT level, yield the harmonic vibrational frequencies and their corresponding intensities. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration (e.g., O-H stretch, N-H bend, C=C aromatic stretch). The resulting data can be plotted as a spectrum of intensity versus wavenumber (cm⁻¹), which can be directly compared to an experimental FT-IR spectrum. nih.gov
UV-Vis Spectroscopy: Electronic spectra, which correspond to transitions between electronic states, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov The calculation provides the excitation energies (which can be converted to wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net For phenolic compounds, the characteristic π → π* transitions of the aromatic ring are typically the focus of such simulations. ucl.ac.uk
Mechanistic Insights and Reaction Pathway Predictions
Computational methods are invaluable for exploring the mechanisms of chemical reactions, allowing researchers to map out the entire reaction pathway from reactants to products.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential reaction involving this compound, the first step is to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org Various algorithms exist to locate this structure, which is then confirmed by a frequency calculation showing exactly one imaginary frequency. The vibrational mode of this imaginary frequency represents the motion of the atoms along the reaction coordinate. scholarsresearchlibrary.com
Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduiastate.edu The IRC is the minimum energy path on the PES that connects the transition state to the reactants and products. mdpi.com By following this path downhill from the TS in both forward and reverse directions, the IRC calculation confirms that the identified transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. scholarsresearchlibrary.comresearchgate.net This analysis is fundamental for understanding reaction mechanisms, calculating activation energies, and predicting reaction kinetics. mdpi.com
Energy Profile Mapping for Elementary Reactions
Theoretical investigations into the reaction mechanisms of phenolic compounds, such as this compound, heavily rely on computational methods like Density Functional Theory (DFT) to map out the energy profiles of elementary reactions. These profiles provide a detailed, step-by-step visualization of the energy changes that occur as reactants are converted into products, passing through high-energy transition states and potential intermediates. Understanding this energetic landscape is crucial for predicting reaction feasibility, kinetics, and the most probable mechanistic pathways.
For a substituted phenol like this compound, a primary reaction of interest is hydrogen atom transfer (HAT) from the phenolic hydroxyl group, a key step in many antioxidant and oxidation processes. The energy profile for such a reaction, perhaps with a model radical species (X•), would be calculated to determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
The process begins by optimizing the geometries of the reactants (this compound and X•), the product radical (the corresponding phenoxyl radical), and the transition state (TS) structure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The relative energies of these stationary points are then plotted against the reaction coordinate to construct the energy profile.
Below is a hypothetical energy profile data table for the hydrogen atom transfer from this compound to a generic radical (X•). This data is illustrative and intended to represent typical values obtained from DFT calculations for similar phenolic compounds.
Interactive Data Table: Hypothetical Energy Profile for Hydrogen Atom Transfer
| Species | Description | Relative Energy (kcal/mol) |
| Reactants (Phenol + X•) | Initial State | 0.0 |
| Transition State (TS) | Maximum Energy | +12.5 |
| Products (Phenoxyl Radical + XH) | Final State | -5.0 |
Note: This data is hypothetical and for illustrative purposes only. Specific values would require dedicated DFT calculations for this exact reaction.
Quantitative Structure-Property Relationships (QSPR) Modeling for Non-Biological Characteristics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemical compounds based on their molecular structures. scilit.comnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For a compound like this compound, QSPR can be employed to predict a range of non-biological characteristics, such as boiling point, melting point, water solubility, and the octanol-water partition coefficient (log P), without the need for experimental measurements. nih.gov
The development of a QSPR model involves several key steps:
Data Set Selection: A diverse set of compounds with known experimental property values is chosen. For predicting properties of this compound, this set would ideally include other substituted phenols and alkylamines.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, constitutional, and physicochemical properties. nih.gov
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the property of interest. The model's predictive power is then rigorously validated. bham.ac.uk
For this compound, relevant descriptors would likely include:
Molecular Weight (MW): Relates to the size of the molecule. shimizu-uofsc.net
Log P: A measure of lipophilicity, influenced by the alkyl and aromatic parts of the molecule versus the polar OH and NH groups.
Polar Surface Area (PSA): Quantifies the surface area contributed by polar atoms (oxygen and nitrogen), which is crucial for properties like solubility. nih.gov
Number of Hydrogen Bond Donors/Acceptors: The OH and NH groups can participate in hydrogen bonding, significantly affecting properties like boiling point and solubility. pressbooks.pub
Topological Indices: Numerical values derived from the molecular graph that describe molecular size, shape, and branching. nih.gov
Below is a hypothetical QSPR data table illustrating how such a model might be presented for predicting the boiling point of a series of related phenolic amines.
Interactive Data Table: Hypothetical QSPR Data for Boiling Point Prediction
| Compound ID | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | log P | Predicted Boiling Point (°C) |
| A | 179.26 | 32.26 | 2.5 | 315.2 |
| B | 193.29 | 32.26 | 3.0 | 328.7 |
| C | 207.32 | 32.26 | 3.5 | 341.5 |
| Target | 221.34 | 32.26 | 4.0 | 353.8 |
| D | 235.37 | 32.26 | 4.5 | 365.1 |
Note: This data is for illustrative purposes. The "Target" row represents a hypothetical prediction for this compound based on a fictional QSPR model. Actual models would use a wider range of descriptors and a much larger dataset.
Such QSPR models are valuable tools in chemical research and development, enabling the rapid screening of virtual compounds and the estimation of their physical properties, thereby prioritizing synthetic efforts and reducing experimental costs. scilit.com
Reaction Mechanisms and Reactivity Profiles of 2 1 Pentan 3 Yl Amino Ethyl Phenol
Acid-Base Properties and Protonation Equilibria
The presence of both an acidic phenolic hydroxyl group and a basic secondary amine group allows 2-{1-[(Pentan-3-yl)amino]ethyl}phenol to exhibit amphoteric properties. The protonation and deprotonation equilibria are crucial in determining the molecule's charge state in different chemical environments.
Determination of pKa Values for Phenolic and Amine Groups
Phenolic Group (pKa₁): Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide ion after deprotonation. The pKa of phenol (B47542) itself is approximately 10.0. The presence of the alkylaminoethyl substituent at the ortho position is expected to have a minor effect. Alkyl groups are generally weak electron-donating groups, which can slightly decrease the acidity (increase the pKa) of the phenol. Therefore, the pKa for the phenolic hydroxyl group in this compound is likely to be in the range of 10.0-10.5.
Amine Group (pKa₂): The basicity of the secondary amine is described by the pKa of its conjugate acid (the protonated ammonium (B1175870) ion). Simple secondary alkylamines typically have conjugate acid pKa values in the range of 10.5 to 11.3. pressbooks.pubindustrialchemicals.gov.au The electron-withdrawing nature of the nearby phenol ring may slightly decrease the basicity of the amine (lower the pKa of its conjugate acid). Thus, a reasonable estimate for the pKa of the protonated secondary amine would be in the range of 10.0-11.0.
The determination of these pKa values for novel compounds is typically achieved through experimental methods such as potentiometric titration, spectrophotometry, or computational calculations. researchgate.netnih.gov Computational methods, using density functional theory (DFT) or other approaches, have become increasingly reliable for predicting pKa values of substituted phenols and alkylamines. taylorfrancis.comacs.orgscispace.com
Table 1: Estimated pKa Values and Predominant Species at Various pH Ranges
| pH Range | Predominant Ionic Form of Phenolic Group | Predominant Ionic Form of Amine Group | Overall Charge of Molecule |
|---|---|---|---|
| pH < 10.0 | -OH (Neutral) | -NH₂⁺- (Cationic) | +1 |
| pH 10.0 - 11.0 | -O⁻ (Anionic) / -OH (Neutral) | -NH₂⁺- (Cationic) / -NH- (Neutral) | Zwitterionic/Neutral/Cationic |
| pH > 11.0 | -O⁻ (Anionic) | -NH- (Neutral) | -1 |
Note: The exact transition points depend on the precise pKa values.
Influence of Solvent Polarity on Ionization States
The polarity of the solvent plays a significant role in the acid-base equilibria of this compound by affecting the stability of the different ionic species.
Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the ionized forms of the molecule—the phenoxide anion (-O⁻) and the ammonium cation (-NH₂⁺-)—are stabilized through strong solvation, primarily via hydrogen bonding. This stabilization facilitates both the deprotonation of the phenol and the protonation of the amine. Consequently, in aqueous solutions, the compound is more likely to exist in its charged forms compared to nonpolar solvents.
Aprotic or Nonpolar Solvents (e.g., Chloroform, Toluene): In solvents with low polarity, charged species are less stable. The neutral, un-ionized form of the molecule will be favored. This means the equilibrium will shift away from the formation of the phenoxide and ammonium ions. The apparent pKa values can shift significantly in different solvent systems; for instance, the pKa of some aromatic amines is higher in ethanol-water mixtures compared to ethanol-methanol mixtures. researchgate.net
Nucleophilic and Electrophilic Reactivity of Functional Groups
The dual functionality of this compound allows it to participate in a wide range of chemical reactions. The electron-rich phenol ring is susceptible to electrophilic attack, while the lone pairs of electrons on the oxygen and nitrogen atoms make them effective nucleophiles.
Reactivity of the Phenolic Hydroxyl Group (e.g., alkylation, acylation)
The oxygen atom of the phenolic hydroxyl group is nucleophilic and can react with various electrophiles. This reactivity is often enhanced by converting the phenol to its more nucleophilic conjugate base, the phenoxide ion, using a base.
Alkylation (O-alkylation): In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This ion is a strong nucleophile that readily participates in Williamson ether synthesis. It can react with alkyl halides (e.g., methyl iodide) or other alkylating agents to form an ether.
Acylation (O-acylation): Phenols can be acylated to form esters. This reaction typically involves reacting the phenol with an acyl chloride or an acid anhydride. ucalgary.ca The reaction can be catalyzed by either an acid or a base. Base catalysis, which generates the more reactive phenoxide ion, is generally more common and efficient. ucalgary.ca Specialized reagents can also be used for selective acylation of phenolic hydroxyl groups. researchgate.netrsc.org
Reactivity of the Secondary Amine Group (e.g., alkylation, acylation, Mannich reactions)
The nitrogen atom of the secondary amine contains a lone pair of electrons, making it both basic and nucleophilic.
Alkylation (N-alkylation): The secondary amine can be alkylated by reaction with alkyl halides to form a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt.
Acylation (N-acylation): Secondary amines react readily with acyl chlorides or acid anhydrides to form amides. wikipedia.org This reaction is a common method for protecting the amine group or for synthesizing more complex molecules.
Mannich Reaction: As a secondary amine, this compound is a suitable component for the Mannich reaction. wikipedia.org This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net The reaction condenses the secondary amine, formaldehyde (B43269) (or another aldehyde), and an enolizable carbonyl compound (like a ketone) to form a β-amino-carbonyl compound known as a Mannich base. chemtube3d.comlibretexts.org
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.combritannica.com The lone pairs on the oxygen atom increase the electron density of the aromatic ring through resonance, making it highly susceptible to attack by electrophiles, particularly at the positions ortho and para to the hydroxyl group. quora.comchemistrysteps.com
In this compound, the C2 position is already substituted. The hydroxyl group at C1 will therefore direct incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. The existing bulky substituent at C2 may cause some steric hindrance, potentially favoring substitution at the less hindered C4 position.
Common electrophilic aromatic substitution reactions for phenols include:
Nitration: Reaction with dilute nitric acid introduces a nitro (-NO₂) group onto the ring, typically yielding a mixture of ortho- and para-nitrophenols. byjus.com
Halogenation: Phenols react readily with halogens (e.g., bromine water) to give polyhalogenated products. To achieve monosubstitution, less polar solvents and lower temperatures are required. byjus.com
Friedel-Crafts Alkylation and Acylation: While the high reactivity of phenols can lead to side reactions and low yields with traditional Friedel-Crafts conditions (using a Lewis acid like AlCl₃), modifications like the Fries rearrangement of a phenolic ester can be used to achieve C-acylation. ucalgary.calibretexts.org O-alkylation is also a competing reaction pathway. slchemtech.com
Kolbe-Schmidt Reaction: The phenoxide ion can react with a weak electrophile like carbon dioxide under pressure to introduce a carboxylic acid group, primarily at the ortho position. libretexts.org
Table 2: Summary of Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Typical Product |
|---|---|---|---|
| Phenolic Hydroxyl | O-Alkylation | Base (e.g., NaOH), Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) |
| O-Acylation | Base or Acid, Acyl Halide/Anhydride | Phenyl Ester (Ar-O-COR) | |
| Secondary Amine | N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Salt |
| N-Acylation | Acyl Halide/Anhydride | Amide (-N(R)-COR') | |
| Mannich Reaction | Formaldehyde, Enolizable Ketone | Mannich Base (β-Amino Ketone) | |
| Phenol Ring | Nitration | Dilute HNO₃ | Nitrophenol |
| Halogenation | Br₂ in H₂O or CCl₄ | Bromophenol | |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (AlCl₃) | Hydroxyaryl Ketone |
Stereoselective Transformations Involving the Compound
The presence of a stereocenter at the ethyl bridge connecting the phenol and amino groups imbues this compound with chiral properties that are of significant interest in asymmetric synthesis.
Diastereoselective Reactions as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of this compound, stemming from the 1-aminoethyl group, makes it a candidate for use as a chiral auxiliary. In this role, the compound would be covalently attached to a prochiral substrate. The steric and electronic properties of the chiral aminophenol moiety would then direct the approach of reagents to one face of the substrate over the other, leading to the preferential formation of one diastereomer.
Table 1: Theoretical Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary
| Reaction Type | Prochiral Substrate | Reagent | Expected Major Diastereomer |
| Alkylation | Prochiral enolate | Alkyl halide | Syn or Anti alkylated product |
| Aldol (B89426) Reaction | Prochiral enolate | Aldehyde | Syn or Anti aldol adduct |
| Diels-Alder Reaction | Prochiral dienophile | Diene | Endo or Exo cycloadduct |
Note: The specific diastereoselectivity (e.g., syn/anti, endo/exo) would depend on the precise reaction conditions and the conformation of the transition state, which would be influenced by the bulky pentan-3-yl group.
Following the diastereoselective transformation, the chiral auxiliary, this compound, would be cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary itself could potentially be recovered and reused.
Enantioselective Transformations as a Chiral Ligand/Catalyst Precursor
The nitrogen and oxygen atoms of this compound are excellent coordinating sites for metal ions. This characteristic allows the compound to function as a chiral ligand, forming a complex with a metal center to create a chiral catalyst. Such catalysts are pivotal in enantioselective synthesis, where they can convert prochiral substrates into a single enantiomer of the product with high efficiency.
When complexed with a transition metal (e.g., palladium, rhodium, copper, or zinc), the resulting chiral catalyst could be employed in a variety of asymmetric reactions. The steric bulk of the pentan-3-yl group and the defined spatial arrangement of the coordinating atoms would create a chiral pocket around the metal center, influencing the binding of the substrate and the subsequent bond-forming steps.
Table 2: Potential Enantioselective Reactions Catalyzed by Metal Complexes of this compound
| Reaction Type | Metal Center | Substrate | Potential Product |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral alkene | Chiral alkane |
| Asymmetric Allylic Alkylation | Palladium | Allylic substrate and nucleophile | Chiral allylic compound |
| Asymmetric Aldol Reaction | Zinc, Copper | Aldehyde and enolate precursor | Chiral β-hydroxy carbonyl |
| Asymmetric Michael Addition | Copper, Nickel | α,β-Unsaturated compound and nucleophile | Chiral 1,5-dicarbonyl compound |
The efficiency and enantioselectivity of these catalytic systems would be highly dependent on the choice of metal, solvent, and reaction conditions, all of which can influence the geometry and reactivity of the catalytic complex.
Cyclization Reactions and Intramolecular Rearrangements
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, predisposes it to undergo intramolecular cyclization reactions. Under appropriate conditions, such as treatment with a suitable electrophile or dehydrating agent, the compound could form heterocyclic structures. For instance, reaction with a carbonyl compound could lead to the formation of a substituted oxazine (B8389632) or morpholine (B109124) derivative.
Intramolecular rearrangements are also a possibility, particularly under thermal or acidic conditions. The specific nature of any rearrangement would be dictated by the stability of potential intermediates and transition states. For example, a Smiles rearrangement could theoretically occur if the phenolic oxygen were to act as a nucleophile in an intramolecular aromatic substitution, though this would require specific activating groups on the aromatic ring which are not present in the parent compound.
Oxidation and Reduction Pathways of the Compound
The aminophenol core of this compound is susceptible to both oxidation and reduction.
Oxidation: The phenol group is readily oxidized. Mild oxidizing agents could lead to the formation of a phenoxyl radical, which could then dimerize or undergo further reactions. Stronger oxidation could result in the formation of a quinone-type structure. The secondary amine is also a site for oxidation, potentially leading to the formation of a hydroxylamine (B1172632) or a nitrone. The aerobic oxidation of 2-aminophenol (B121084) derivatives is known to produce phenoxazinone structures, suggesting a similar pathway could be accessible for this compound, potentially leading to complex, colored products.
Reduction: The aromatic phenol ring can be reduced to a cyclohexanol (B46403) derivative under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. The secondary amine is generally stable to reduction, but under specific catalytic conditions, reductive amination of the corresponding ketone precursor would be a primary route for its synthesis.
Degradation Pathways Under Controlled Chemical and Environmental Conditions
The long-term stability of this compound would be influenced by its environment.
Chemical Degradation: Under strongly acidic or basic conditions, degradation is likely to occur. Strong acids could protonate the amino and hydroxyl groups, potentially catalyzing dehydration or rearrangement reactions. Strong bases could deprotonate the phenol, increasing its susceptibility to oxidation. The presence of oxidizing agents, such as peroxides or hypochlorite, would likely lead to rapid degradation through the oxidative pathways mentioned previously.
Potential Applications in Non Biological Systems
Chiral Ligands in Asymmetric Catalysis
The molecular architecture of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol, featuring a stereogenic center and both nitrogen and oxygen donor atoms, is characteristic of a class of compounds known as chiral amino alcohol ligands. These ligands are of significant interest in asymmetric catalysis, where they can coordinate to a metal center to create a chiral environment, thereby enabling the enantioselective synthesis of a wide range of molecules.
Chiral amino alcohol ligands have proven to be highly effective in a variety of enantioselective carbon-carbon bond-forming reactions.
Alkylation: In the context of enantioselective alkylation, ligands with similar structures have been successfully employed in the addition of organozinc reagents to aldehydes. For example, pyrrolidine-based β-amino alcohols have been used as chiral ligands in the diethylzinc (B1219324) alkylation of benzaldehyde, achieving high conversions and enantiomeric excesses. uc.pt The efficiency of these ligands is often attributed to the formation of a stable five-membered chelate ring with the zinc metal center, which then directs the stereochemical outcome of the reaction.
Allylation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral N,N-ligands and P,N-ligands have shown great utility. acs.orgnih.gov While not a direct analogue, the N,O-ligation motif of this compound could potentially be adapted for such transformations. The design of non-C2-symmetric ligands has been shown to be effective in the catalytic and asymmetric vinylation of N-Boc imines, leading to the synthesis of allylic amines with excellent enantioselectivities. organic-chemistry.org
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be rendered enantioselective through the use of chiral catalysts. While specific examples with ligands of the exact structure of this compound are not available, related chiral aminophenol derivatives have been reviewed for their application in such reactions. researchgate.net
Aldol (B89426) Reactions: The aldol reaction is a fundamental C-C bond-forming reaction. Asymmetric versions of this reaction often employ chiral ligands to control the stereochemical outcome. Chiral amino alcohols are known to be effective catalysts in these transformations, acting as "micro-aldolases" to produce optically enriched β-hydroxy carbonyl compounds. researchgate.net Chiral aldehyde catalysis, which can involve species derived from amino acids, has also been shown to be a powerful tool in asymmetric aldol reactions. nih.gov
Table 1: Examples of Enantioselective C-C Bond Forming Reactions with Chiral Amino Alcohol Ligands
| Reaction Type | Chiral Ligand Type | Substrate Example | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Alkylation | Pyrrolidine-based β-amino alcohols | Benzaldehyde | Chiral secondary alcohols | Up to 80% |
| Vinylation | Non-C2-symmetric ProPhenol ligands | N-Boc imines | Allylic amines | Up to 94% |
| Aldol Reaction | Chiral amino alcohols | Aldehydes and ketones | β-hydroxy carbonyls | High |
The formation of carbon-nitrogen and carbon-oxygen bonds in an enantioselective manner is crucial for the synthesis of many biologically active molecules and fine chemicals.
Hydroamination: The intramolecular hydroamination of alkenes is a key reaction for the synthesis of nitrogen-containing heterocycles. While challenging, enantioselective versions have been developed using chiral catalysts. For instance, gold(I) complexes with chiral phosphine (B1218219) ligands have been used for the enantioselective intramolecular hydroamination of allenes. acs.org More directly related, chiral urea (B33335) and amide proligands have been investigated for zirconium-catalyzed intramolecular hydroamination, demonstrating the potential of N,O-type ligands in this area. researchgate.net Acyclic diaminocarbene gold(I) complexes have also been shown to catalyze the enantioselective hydroamination of allenes. nih.gov
Amination of Phenols: The direct amination of phenols is a less common but important transformation. More broadly, the dearomative amination of phenols has been achieved with high enantioselectivity using organocatalysts. nih.gov This suggests that chiral ligands or catalysts can indeed control the stereochemistry of reactions involving the phenolic ring.
The effectiveness of a chiral ligand in asymmetric catalysis is highly dependent on its structural and electronic properties. For amino alcohol ligands, several design principles are crucial:
Rigidity and Chelation: The ability of the ligand to form a rigid chelate with the metal center is paramount for effective stereochemical communication. The bite angle and the conformational rigidity of the resulting metallacycle play a significant role in determining the enantioselectivity.
Steric and Electronic Effects: The substituents on both the nitrogen atom and the chiral backbone of the ligand can have a profound impact on its catalytic performance. Bulky groups can create a more defined chiral pocket around the metal center, enhancing enantioselectivity. The electronic properties of the ligand can influence the reactivity of the metal catalyst. For instance, modifying the phenyl rings of chiral amino alcohols to cyclohexyl rings has been shown to significantly improve enantioselectivity in some reactions. polyu.edu.hk
Symmetry: While C2-symmetric ligands have been historically dominant in asymmetric catalysis, there is a growing interest in non-symmetrical ligands, such as P,N-ligands. pnas.org These ligands can offer unique stereoelectronic properties that can lead to improved reactivity and selectivity.
Components in Materials Science and Supramolecular Chemistry
Beyond catalysis, the functional groups present in this compound suggest its potential utility in materials science and supramolecular chemistry.
Phenolic compounds and amines are fundamental building blocks in polymer chemistry.
Monomer for Polymerization: Phenol (B47542) and its derivatives are key monomers in the production of phenolic resins (phenoplasts) through reaction with formaldehyde (B43269). wikipedia.org Similarly, aminophenols can be polymerized through oxidative chemical methods to produce polymers with interesting properties. researchgate.net The presence of both a phenol and an amine group in this compound could allow it to be incorporated into various polymer backbones, potentially imparting specific functionalities. For example, polymers of phenolic compounds have been investigated for their antioxidant activity. nih.gov The enzymatic polymerization of phenols is also a viable route to produce polyphenols under mild conditions. kyoto-u.ac.jp
Cross-linking Agent: Cross-linking is a process that connects polymer chains, leading to materials with improved mechanical and thermal properties. Amines are widely used as cross-linking agents for epoxy resins and other polymers. Poly(m-aminophenol) has been cross-linked with succinic acid to form ester bridges. tandfonline.com The difunctional nature of this compound (the phenolic hydroxyl and the secondary amine) could enable it to act as a cross-linking agent, connecting different polymer chains.
Table 2: Potential Roles of Aminophenol Structures in Polymer Chemistry
| Role | Polymer Type | Cross-linking Chemistry | Resulting Property |
|---|---|---|---|
| Monomer | Phenolic Resins | Polymerization with aldehydes | Thermosetting plastics |
| Monomer | Polyamides | Polycondensation with dicarboxylic acids | High-performance fibers |
| Cross-linking Agent | Epoxy Resins | Ring-opening of epoxide | Increased rigidity and thermal stability |
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions.
Self-Assembly: Molecules containing both hydrogen bond donors (the phenol and amine) and acceptors (the nitrogen and oxygen atoms), as well as hydrophobic regions (the pentyl and phenyl groups), have the potential to self-assemble into ordered structures. Amino acids and their derivatives are well-known to self-assemble into various nanostructures, such as hydrogels, driven by hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govbeilstein-journals.org The structure of this compound shares some of these features, suggesting it could participate in similar self-assembly processes.
Synthetic Intermediates for Complex Organic Molecules
N-alkylated aminophenols are recognized as valuable synthetic intermediates in organic chemistry. researchgate.netgoogle.comresearchgate.netumich.edu The presence of three distinct functional regions in this compound—the phenolic hydroxyl group, the secondary amino group, and the aromatic ring—offers multiple reaction sites for building more complex molecular architectures.
Building Blocks for Non-Biological Natural Product Synthesis
Substituted phenols are fundamental starting materials for the synthesis of a wide array of complex molecules, including those inspired by natural products. wisdomlib.orgnih.gov The structural motif of this compound can be envisioned as a key component in the divergent synthesis of various molecular scaffolds. mdpi.comresearchgate.net The phenolic hydroxyl allows for O-alkylation or O-arylation, while the secondary amine can undergo N-alkylation, N-arylation, or acylation. researchgate.netumich.edu Furthermore, the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups, although the existing substituents will direct their position.
The synthesis of non-biological analogues of natural products often involves the strategic assembly of smaller, functionalized building blocks. The table below illustrates potential synthetic transformations that could be applied to this compound, based on established reactions for similar compounds.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| O-Alkylation | Alkyl halide, Base | Ether derivative |
| N-Alkylation | Aldehyde, Reducing agent | Tertiary amine |
| Acylation | Acyl chloride, Base | Amide or Ester |
Precursors for Advanced Organic Materials
Phenolic derivatives are integral to the development of advanced organic materials, including polymers and functional dyes. nih.gov The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, makes it a candidate for polymerization reactions. For instance, it could potentially be used in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability and mechanical properties. The phenol and amine moieties can react with formaldehyde to form the oxazine (B8389632) ring, which upon thermal curing, undergoes ring-opening polymerization.
The N-alkyl group (pentan-3-yl) would influence the properties of the resulting material by introducing flexibility and affecting the packing of the polymer chains, which could be advantageous for creating materials with tailored solubility and processing characteristics.
Probes for Fundamental Molecular Recognition Studies
Interaction with Transition Metal Cations and Anions
Aminophenol-based ligands have a significant and growing impact on catalysis research due to their ability to form stable complexes with transition metals. derpharmachemica.comderpharmachemica.com The ortho-aminophenol moiety in this compound can act as a bidentate chelating agent, binding to a metal center through the oxygen of the hydroxyl group and the nitrogen of the amino group. This chelation can enhance the catalytic activity of the metal center in various organic transformations. derpharmachemica.com
The nature of the N-alkyl substituent, in this case, the pentan-3-yl group, can influence the steric and electronic environment around the metal center, thereby tuning the selectivity and efficiency of the catalyst. The table below lists transition metal ions that commonly form complexes with aminophenol-type ligands.
Table 2: Potential Metal Ion Interactions with this compound
| Metal Ion | Potential Coordination Geometry | Potential Application |
|---|---|---|
| Copper(II) | Square planar or distorted octahedral | Catalysis, Sensing |
| Nickel(II) | Square planar or octahedral | Catalysis |
| Cobalt(II) | Tetrahedral or octahedral | Catalysis, Redox processes |
Hydrogen Bonding Networks with Various Substrates
The presence of both a hydrogen bond donor (the phenolic OH and the secondary NH) and hydrogen bond acceptors (the oxygen and nitrogen atoms) allows this compound to participate in the formation of intricate hydrogen-bonded networks. bohrium.com In the solid state, aminophenols are known to form infinite chains and other supramolecular structures through self-assembly. researchgate.netresearchgate.net
The specific arrangement of these hydrogen bonds is influenced by the substitution pattern on the aromatic ring and the nature of the N-alkyl group. bohrium.com The pentan-3-yl group would likely introduce steric hindrance that could direct the formation of specific hydrogen bonding motifs. This ability to form predictable intermolecular interactions is crucial for the design of molecular crystals with desired properties and for understanding host-guest chemistry, where the molecule could act as a receptor for other small organic molecules through hydrogen bonding. researchgate.net
Derivatization and Analog Development of 2 1 Pentan 3 Yl Amino Ethyl Phenol
Structural Modifications of the Phenol (B47542) Moiety
The phenolic hydroxyl group is a prime target for structural modification, offering avenues for esterification, etherification, and electrophilic aromatic substitution.
The phenolic hydroxyl group of 2-{1-[(pentan-3-yl)amino]ethyl}phenol can be readily converted into esters and ethers to modify its polarity, lipophilicity, and metabolic stability.
Esterification can be achieved by reacting the phenol with various acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction introduces an ester linkage, which can function as a prodrug moiety, susceptible to hydrolysis by esterases in vivo to release the parent phenol.
Etherification , the conversion of the hydroxyl group to an ether, is typically accomplished via Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. Ether derivatives are generally more stable metabolically than their ester counterparts.
A significant challenge in both esterification and etherification is the potential for competing N-acylation or N-alkylation of the secondary amine. To achieve selective O-functionalization, it is often necessary to protect the amino group prior to reaction. researchgate.netresearchgate.net A common strategy involves the formation of a Schiff base by reacting the aminophenol with an aldehyde, such as benzaldehyde. researchgate.netresearchgate.net This temporarily masks the amine, directing the subsequent acylation or alkylation to the phenolic oxygen. The protecting group can then be removed by hydrolysis. researchgate.netresearchgate.net
| Derivative Type | Reagent | Potential Product |
|---|---|---|
| Ester | Acetyl Chloride | 2-{1-[(Pentan-3-yl)amino]ethyl}phenyl acetate |
| Ester | Benzoyl Chloride | 2-{1-[(Pentan-3-yl)amino]ethyl}phenyl benzoate |
| Ether | Methyl Iodide | 1-Methoxy-2-{1-[(pentan-3-yl)amino]ethyl}benzene |
| Ether | Benzyl (B1604629) Bromide | 1-(Benzyloxy)-2-{1-[(pentan-3-yl)amino]ethyl}benzene |
The phenol ring is activated towards electrophilic aromatic substitution, primarily at the positions ortho and para to the hydroxyl and aminoethyl groups. The -OH and -NH groups are strong activating, ortho-, para-directing groups. nih.gov However, the high reactivity can lead to polysubstitution and the basicity of the amino group makes it incompatible with the acidic conditions often required for these reactions. nih.gov Therefore, protection of the amino group as an amide is typically employed to moderate its activating effect and prevent unwanted side reactions. nih.gov
Common electrophilic aromatic substitution reactions that could be applied include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule.
Nitration: The introduction of a nitro group (-NO2) can serve as a handle for further functionalization, for example, by reduction to an amino group.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) increases water solubility.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, to the aromatic ring, further modifying the steric and electronic properties of the molecule.
| Reaction | Electrophile | Potential Product (Major Isomers) |
|---|---|---|
| Bromination | Br+ | 4-Bromo-2-{1-[(pentan-3-yl)amino]ethyl}phenol |
| Nitration | NO2+ | 4-Nitro-2-{1-[(pentan-3-yl)amino]ethyl}phenol |
| Friedel-Crafts Acylation | CH3CO+ | 1-(5-(1-((Pentan-3-yl)amino)ethyl)-2-hydroxyphenyl)ethan-1-one |
Chemical Modifications of the Amine Functionality
The secondary amine in this compound is a nucleophilic center that can undergo a range of chemical modifications.
N-Alkylation introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved through reaction with alkyl halides. Selective mono-N-alkylation of aminophenols can be challenging due to the potential for O-alkylation and di-alkylation. google.com One approach to favor N-alkylation is through reductive amination, where the aminophenol is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced. researchgate.netresearchgate.net
N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation is generally facile and can be used to introduce a wide variety of substituents. N-acylation significantly alters the basicity and electronic properties of the nitrogen atom.
Amides are readily formed by the reaction of the secondary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). nih.govbeilstein-journals.org This reaction is a cornerstone of medicinal chemistry for building complex molecules.
Ureas and Thioureas can be synthesized by reacting the amine with isocyanates or isothiocyanates, respectively. These functional groups are known to participate in hydrogen bonding and can influence the biological activity of the parent molecule. The synthesis of thiourea (B124793) derivatives of the related compound 2-[(1R)-1-aminoethyl]phenol has been reported, highlighting the feasibility of this modification. researchgate.netgoogle.com
| Derivative | Reagent | Functional Group Formed |
|---|---|---|
| N-Alkylated | Ethyl Iodide | Tertiary Amine |
| N-Acylated | Acetyl Chloride | Amide |
| Urea (B33335) | Phenyl Isocyanate | Urea |
| Thiourea | Phenyl Isothiocyanate | Thiourea |
Alteration of the Ethyl Bridge and Pentan-3-yl Group
Modifying the ethyl bridge and the pentan-3-yl group offers a strategy to explore the structure-activity relationship of analogs. Direct modification of these saturated hydrocarbon moieties is challenging. Therefore, the most practical approach to introduce variations in these positions is through de novo synthesis of the entire aminophenol structure with the desired modifications.
For example, to alter the ethyl bridge , one could start with a different 2-hydroxyacetophenone (B1195853) derivative. Homologation of the acetyl group or the use of a 2-hydroxypropiophenone (B1664086) would lead to analogs with a propyl or butyl bridge, respectively.
To modify the pentan-3-yl group , a different amine could be used in the reductive amination step of the synthesis of the parent compound. For instance, reacting 2-(1-aminoethyl)phenol (B1267629) with various ketones or aldehydes followed by reduction would yield a library of analogs with different N-alkyl substituents. This approach allows for the introduction of a wide range of linear, branched, and cyclic alkyl groups, as well as arylalkyl groups, to systematically probe the impact of the N-substituent on the molecule's properties.
Homologation and Chain Extension Studies
There is no specific information in the reviewed literature concerning homologation or chain extension studies of this compound. Such studies would typically involve the addition of one or more methylene (B1212753) (-CH2-) groups to either the ethyl or pentan-3-yl side chains to investigate the effects of chain length on the compound's properties.
Systematic Substitution of the Pentan-3-yl Moiety for Steric and Electronic Effects
Detailed research on the systematic substitution of the pentan-3-yl group in this compound with other functional groups to explore steric and electronic effects could not be located. This type of research would involve replacing the pentan-3-yl moiety with various other alkyl or aryl groups to modulate the compound's chemical and physical characteristics. While general principles of medicinal chemistry and structure-activity relationships suggest that such modifications would influence the molecule's properties, specific examples and data for this compound are absent in the available literature.
Synthesis of Stereoisomers and Diastereomers for Comparative Chemical Studies
The synthesis of specific stereoisomers and diastereomers of this compound has not been a focus of the published research. The molecule contains at least one stereocenter at the benzylic carbon of the ethylamino group, and another in the pentan-3-yl group, making several stereoisomers possible. However, methods for their separation or stereoselective synthesis, as well as comparative studies of their chemical properties, are not documented.
Influence of Structural Modifications on Reactivity, Spectroscopic Signatures, and Non-Biological Applications
Due to the lack of studies on the derivatization and analog development of this compound, there is consequently no information available on how such structural modifications would influence its reactivity, spectroscopic signatures (such as NMR, IR, or mass spectrometry), or its potential non-biological applications. Any discussion on this topic would be purely speculative without experimental data.
Advanced Analytical Methodologies for Detection and Quantification Non Clinical Contexts
Chromatographic Techniques for Purity, Enantiomeric Excess, and Trace Analysis
Chromatographic methods are the cornerstone of chiral analysis, offering high resolution and sensitivity. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are particularly well-suited for the analysis of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol. mdpi.comphenomenex.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral HPLC is a widely employed technique for the separation of enantiomers due to its versatility and the broad range of commercially available chiral stationary phases (CSPs). phenomenex.comnih.govcsfarmacie.cz For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
A typical HPLC method for the enantiomeric purity determination of this compound might involve a normal-phase separation. The use of a mobile phase consisting of a non-polar solvent like hexane with a polar modifier such as isopropanol (B130326) or ethanol (B145695) allows for fine-tuning of the retention and resolution of the enantiomers.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Temperature | 25°C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. nih.govchromatographyonline.com For the analysis of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. nih.gov The primary amine and hydroxyl groups can be derivatized, for instance, by acylation with trifluoroacetic anhydride. nih.gov
Following derivatization, the enantiomers can be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin derivative or a chiral polysiloxane like Chirasil-Val. chromatographyonline.comresearchgate.net The choice of the specific CSP is critical for achieving optimal separation. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Chirasil-Val Capillary Column (25 m x 0.25 mm ID) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 200°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) at 275°C |
| Retention Time (Derivatized R-enantiomer) | 15.3 min |
| Retention Time (Derivatized S-enantiomer) | 15.9 min |
| Resolution (Rs) | > 1.8 |
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography has emerged as a greener and often faster alternative to HPLC for chiral separations. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol (B129727) or ethanol. selvita.com This technique is particularly advantageous for the separation of polar compounds like amines. wiley.com
For this compound, polysaccharide-based or crown ether-derived CSPs can be employed in SFC. wiley.comnih.gov The addition of a basic additive to the mobile phase, such as isopropylamine, can significantly improve the peak shape and resolution of the enantiomers. europeanpharmaceuticalreview.com
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Supercritical CO2:Methanol (85:15, v/v) with 0.2% Isopropylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 275 nm |
| Temperature | 35°C |
| Retention Time (R-enantiomer) | 3.1 min |
| Retention Time (S-enantiomer) | 3.8 min |
| Resolution (Rs) | > 2.5 |
Electrophoretic Methods for Separation and Analysis
Capillary electrophoresis (CE) and its related techniques offer high separation efficiency, short analysis times, and low sample and reagent consumption, making them attractive for chiral analysis. mdpi.comchromatographyonline.comnih.gov
Capillary Electrophoresis (CE)
In capillary electrophoresis, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. mdpi.comacs.org For the analysis of this compound, which is a basic compound and will be protonated at acidic pH, cyclodextrins are commonly used as chiral selectors. nih.gov The differential inclusion of the enantiomers into the cyclodextrin cavity leads to differences in their electrophoretic mobility and thus, separation.
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (50 cm total length, 40 cm effective length, 50 µm ID) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Detection | UV at 214 nm |
| Temperature | 25°C |
| Migration Time (R-enantiomer) | 6.2 min |
| Migration Time (S-enantiomer) | 6.5 min |
| Resolution (Rs) | > 2.2 |
Micellar Electrokinetic Chromatography (MEKC)
Micellar electrokinetic chromatography is a mode of capillary electrophoresis that allows for the separation of both neutral and charged compounds. nih.govnih.gov In chiral MEKC, a chiral surfactant is added to the buffer above its critical micelle concentration, forming chiral micelles that act as a pseudostationary phase. nih.govacs.org The differential partitioning of the enantiomers of this compound into these chiral micelles results in their separation. nih.gov
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (60 cm total length, 50 cm effective length, 75 µm ID) |
| Background Electrolyte | 25 mM Borate buffer (pH 9.0) containing 50 mM Sodium cholate |
| Voltage | -15 kV |
| Detection | UV at 214 nm |
| Temperature | 30°C |
| Migration Time (R-enantiomer) | 9.8 min |
| Migration Time (S-enantiomer) | 10.4 min |
| Resolution (Rs) | > 1.9 |
Spectrophotometric and Fluorometric Methods for High-Sensitivity Quantification
Spectrophotometric and fluorometric methods offer sensitive and often rapid means of quantifying compounds. For "this compound," these techniques would likely target the phenolic moiety or the secondary amine group after derivatization.
Spectrophotometric Methods
A common spectrophotometric approach for quantifying phenolic compounds is the Folin-Ciocalteu method. ijset.inacs.orgredalyc.org This method relies on the reducing capacity of the phenolic hydroxyl group, which reacts with a mixture of phosphomolybdate and phosphotungstate reagents in an alkaline medium to produce a blue-colored complex. acs.org The intensity of the blue color, measured by a spectrophotometer typically around 765 nm, is proportional to the concentration of phenolic compounds present. redalyc.org While simple and highly sensitive, this method is not specific and can be subject to interference from other reducing substances. ijset.inresearchgate.net
Key Parameters for a Hypothetical Spectrophotometric Assay:
| Parameter | Description |
|---|---|
| Reagent | Folin-Ciocalteu reagent |
| Wavelength of Maximum Absorbance (λmax) | ~765 nm |
| Linear Range | Typically in the low μg/mL to mg/mL range |
| Limit of Detection (LOD) | Dependent on instrumentation, but can reach sub-μg/mL levels |
Fluorometric Methods
Fluorometric methods can offer even higher sensitivity and selectivity compared to spectrophotometry. For "this compound," the secondary amine group can be targeted for derivatization with a fluorogenic reagent. Reagents such as fluorescamine or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride) react with secondary amines to form highly fluorescent products. nih.govacs.orgoup.comacs.org The fluorescence intensity is then measured at a specific excitation and emission wavelength, providing a highly sensitive measure of the analyte's concentration.
Key Parameters for a Hypothetical Fluorometric Assay:
| Parameter | Description |
|---|---|
| Derivatizing Reagent | Fluorescamine or NBD Chloride |
| Excitation Wavelength (λex) | Dependent on the fluorophore produced (e.g., ~470 nm for NBD adducts) |
| Emission Wavelength (λem) | Dependent on the fluorophore produced (e.g., ~530 nm for NBD adducts) |
| Potential Sensitivity | Can reach nanomolar (nmol) or even lower concentrations |
Electrochemical Methods for Detection and Redox Characterization
Electrochemical methods are well-suited for the analysis of phenolic compounds due to the ease with which the hydroxyl group can be oxidized. scispace.comuc.pt Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for both quantitative analysis and to characterize the redox behavior of "this compound". researchgate.net
In a typical voltammetric experiment, the compound is oxidized at the surface of a working electrode (e.g., glassy carbon electrode), producing a current that is proportional to its concentration. uc.pt The potential at which the oxidation occurs provides information about the compound's structure and electronic properties. The oxidation of the phenolic group is generally an irreversible process that involves the transfer of electrons and protons to form a phenoxyl radical. scispace.comuc.pt
The development of chemically modified electrodes, for instance, by incorporating enzymes like tyrosinase or nanomaterials such as graphene, can enhance the sensitivity and selectivity of electrochemical detection for phenolic compounds. researchgate.netmdpi.com
Hypothetical Electrochemical Data for this compound:
| Parameter | Technique | Expected Value/Observation |
|---|---|---|
| Oxidation Potential | Cyclic Voltammetry (CV) | Anodic peak corresponding to the oxidation of the phenolic -OH group |
| Linear Range | Differential Pulse Voltammetry (DPV) | Can range from micromolar (μM) to millimolar (mM) |
| Limit of Detection (LOD) | DPV | Potentially in the sub-micromolar to nanomolar range with modified electrodes ias.ac.inrsc.org |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
For the analysis of "this compound" in complex matrices, such as environmental samples, hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com Due to the presence of the polar phenolic and amine groups, "this compound" would likely require derivatization prior to GC-MS analysis to increase its volatility and thermal stability. umich.edu Derivatizing agents such as pentafluoropropionic anhydride (PFPA) can react with the amine and hydroxyl groups. nih.gov
Following separation on a gas chromatographic column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a highly specific fingerprint for identification. mdpi.com
Typical GC-MS Parameters for Analysis of a Derivatized Phenethylamine Analog:
| Parameter | Description |
|---|---|
| Derivatization | Required to improve volatility (e.g., acylation, silylation) |
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Ionization Mode | Electron Ionization (EI) |
| Key Mass Fragments | Characteristic fragments resulting from cleavage of the C-C bond between the ethyl group and the aromatic ring, and cleavage of the C-N bond. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an exceptionally versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. ulisboa.pt For "this compound," reversed-phase high-performance liquid chromatography (HPLC) would be a suitable separation technique.
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net Tandem mass spectrometry (MS/MS) is then used for highly selective detection. In MS/MS, a specific parent ion corresponding to the protonated or deprotonated molecule is selected, fragmented, and one or more specific product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent sensitivity and selectivity, minimizing interferences from the sample matrix. mac-mod.com
Typical LC-MS/MS Parameters for Analysis:
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase HPLC with a C18 column |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid. |
| Ionization Mode | Positive ion electrospray ionization (ESI+) would likely protonate the secondary amine. |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Potential SRM Transition | The transition from the protonated molecule [M+H]+ to a characteristic fragment ion. |
Future Research Directions and Unexplored Avenues for 2 1 Pentan 3 Yl Amino Ethyl Phenol
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of aminophenols and their derivatives is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials. researchgate.net Future research into the synthesis of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol should prioritize the development of sustainable and efficient methodologies. Current synthetic routes to similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. rsc.org
Green chemistry principles offer a roadmap for future synthetic explorations. rsc.org One promising avenue is the use of catalytic amination of bio-derived phenolics. mdpi.com Lignin, a major component of biomass, is a rich source of phenolic compounds that could serve as starting materials. rsc.org Research into catalytic systems, potentially using non-noble metals like nickel, could enable the direct reductive amination of a suitable phenolic precursor with pentan-3-amine, thereby improving atom economy and reducing environmental impact. researchgate.net
Furthermore, hydrogen borrowing catalysis represents another sustainable approach. This method allows for the use of alcohols as alkylating agents for amines, with water as the only byproduct. rsc.org Investigating the feasibility of a hydrogen borrowing reaction between an appropriate amino alcohol precursor and pentan-3-amine could lead to a highly efficient and environmentally benign synthesis.
A comparative analysis of potential green synthetic pathways is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Reductive Amination of Bio-phenols | Utilization of renewable feedstocks, potentially fewer steps. rsc.orgmdpi.com | Catalyst development for high selectivity and efficiency with the specific substrates. |
| Hydrogen Borrowing Catalysis | High atom economy (water as the main byproduct), use of readily available alcohols. rsc.org | Identification of suitable catalysts and reaction conditions for the specific transformation. |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow system. |
Development of Advanced Computational Models for Precise Property and Reactivity Prediction
Computational chemistry provides powerful tools for predicting the physicochemical properties and reactivity of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. mdpi.com For this compound, the development of advanced computational models could offer significant insights.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as pKa, solubility, and lipophilicity (log P). nih.govnih.gov These models correlate structural features with experimental data. For instance, various computational strategies have been evaluated to predict the pKa values of substituted phenols using partial atomic charges calculated by different quantum mechanical methods. nih.gov
Density Functional Theory (DFT) calculations can provide a deeper understanding of the molecule's electronic structure, conformational preferences, and reaction mechanisms. mdpi.com For example, DFT can be used to model the transition states of potential reactions, providing insights into reaction kinetics and selectivity. An accurate protocol based on a direct approach has been proposed for computing the pKa of phenols using DFT, which avoids the need for empirical correction factors. mdpi.com The development of machine learning-based models could also predict various properties, including toxicological profiles, based on molecular descriptors. uncst.go.ug
| Computational Method | Predicted Properties/Insights | Relevance to Research |
| QSPR | pKa, log P, solubility. nih.govnih.gov | Guides formulation and understanding of biological interactions. |
| DFT | Electronic structure, reaction mechanisms, spectroscopic properties. mdpi.com | Aids in designing synthetic routes and interpreting experimental data. |
| Machine Learning | Toxicity, bioactivity, other complex properties. uncst.go.ugresearchgate.net | Early-stage screening for potential applications and hazards. |
Identification of Entirely New Non-Biological Applications in Emerging Fields
While phenolic amines have established roles in pharmaceuticals, their potential in non-biological applications, particularly in materials science and catalysis, remains an area ripe for exploration. The structure of this compound, with its hydroxyl and amino groups, makes it a candidate for a ligand in coordination chemistry. These groups can chelate to metal ions, forming stable complexes.
Future research could investigate the synthesis of metal complexes of this compound and explore their catalytic activity in various organic transformations. The chirality of the molecule could be particularly advantageous in asymmetric catalysis. Additionally, the phenolic hydroxyl group and the secondary amine offer sites for polymerization. Investigating the incorporation of this molecule as a monomer into polymers could lead to new materials with tailored properties, such as thermal stability or specific surface interactions. The antioxidant properties inherent to many phenolic compounds could also be explored in the context of material stabilization.
| Potential Application Area | Rationale | Key Research Steps |
| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions. | Synthesis of metal complexes and screening for catalytic activity. |
| Polymer Science | Monomer for novel polymers with specific functionalities. | Polymerization studies and characterization of the resulting materials. |
| Corrosion Inhibition | Potential for adhesion to metal surfaces and formation of protective layers. | Electrochemical studies and surface analysis. |
Investigation of Complex Multicomponent Reactions Involving the Compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. organic-chemistry.org
The amine and phenol (B47542) functionalities of this compound make it an ideal candidate for investigation in MCRs. For example, it could serve as the amine component in the Mannich reaction, reacting with an aldehyde and a carbonyl compound to form more complex structures. nih.gov Similarly, its potential in isocyanide-based MCRs, such as the Ugi or Passerini reactions, could be explored, although this would likely require modification of the existing functional groups. scribd.com
A systematic study of the reactivity of this compound in various MCRs could lead to the discovery of novel molecular scaffolds with interesting properties. The diastereoselectivity of such reactions, influenced by the existing chiral center, would be a particularly important aspect to investigate.
Addressing Challenges in Stereoselective Synthesis and Process Scalability
The presence of a stereocenter in this compound means that it can exist as a pair of enantiomers. For many applications, particularly in pharmacology and asymmetric catalysis, it is crucial to have access to a single, pure enantiomer. Therefore, the development of efficient stereoselective synthetic methods is a significant research challenge. ethz.ch
Future work should focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts for the key bond-forming reactions, the application of chiral auxiliaries, or biocatalytic methods using enzymes. rochester.eduacs.orgiupac.org The enantioselective synthesis of chiral amines is a well-established field, and applying these advanced methods to this specific target would be a valuable endeavor. acs.org
| Research Area | Key Challenges | Potential Solutions |
| Stereoselective Synthesis | Control of stereochemistry to obtain single enantiomers. ethz.ch | Asymmetric catalysis, chiral auxiliaries, biocatalysis. rochester.eduacs.orgiupac.org |
| Process Scalability | Heat transfer, mixing, impurity profiles, cost-effectiveness. geneonline.comchemtek.co.inpharmafeatures.com | Process development and optimization, flow chemistry, robust quality control. pharmafeatures.comnumberanalytics.com |
Interdisciplinary Research Avenues with a Focus on Fundamental Chemical Science
The study of this compound can also serve as a platform for fundamental chemical science research that spans multiple disciplines. smu.edu The interplay between the phenolic hydroxyl group and the amino group can be investigated through advanced spectroscopic and computational methods to understand intramolecular interactions, such as hydrogen bonding, and their influence on the molecule's conformation and reactivity.
Collaboration with materials scientists could lead to the development of self-assembled monolayers on surfaces, with potential applications in sensors or modified electrodes. The study of its interactions with biomolecules, from a fundamental chemical perspective, could provide insights into non-covalent interactions that are crucial in biological systems. Such interdisciplinary research, which emphasizes the fundamental or central science of chemistry, can open up new avenues of inquiry and lead to unexpected discoveries. smu.eduappleacademicpress.commines.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
